N6-Propionyl Cordycepin-d5
Description
N6-Propionyl Cordycepin-d5 (CAS: 77378-04-2 for non-deuterated form; deuterated form referenced in and ) is a deuterium-labeled derivative of N6-Propionyl Cordycepin, a modified nucleoside analog. Cordycepin (3′-deoxyadenosine), the parent compound, is known for its antitumor, anti-inflammatory, and immunomodulatory properties. The N6-propionyl substitution enhances metabolic stability and bioavailability by reducing enzymatic deamination. The deuterated variant (-d5) incorporates five deuterium atoms, likely within the propionyl group, to study pharmacokinetic profiles via isotope tracing, a common practice in drug development to track metabolic pathways and improve compound stability.
Properties
Molecular Formula |
C₁₃H₁₂D₅N₅O₄ |
|---|---|
Molecular Weight |
312.34 |
Synonyms |
3’-Deoxy-N-(1-oxopropyl)adenosine-d5; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between N6-Propionyl Cordycepin-d5 and related adenosine derivatives:
Key Findings:
Metabolic Stability: The deuterium in this compound reduces metabolic clearance via the isotope effect, making it superior to non-deuterated analogs for pharmacokinetic studies. N6-Lauroyl Cordycepin’s long acyl chain increases lipophilicity (LogP >3) but may limit aqueous solubility, whereas the propionyl group in this compound balances solubility and membrane permeability.
Therapeutic Applications: Regadenoson (a non-nucleoside agonist) and 2-Iodo Adenosine target adenosine receptors directly, unlike cordycepin derivatives, which primarily inhibit RNA synthesis or modulate immune pathways.
Synthetic Utility: 5'-O-Acetyl Adenosine serves as a prodrug, while acylated cordycepin derivatives (e.g., N6-propionyl) resist deamination, extending half-life in biological systems.
Research and Regulatory Considerations
- This compound is marketed as a research standard (e.g., TRC P786602 in ) but lacks clinical trial data, unlike Regadenoson, which has robust safety profiles.
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